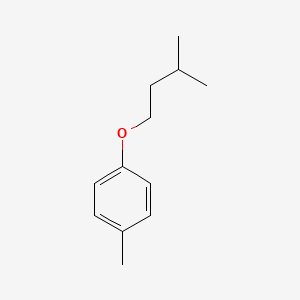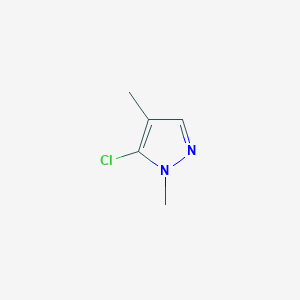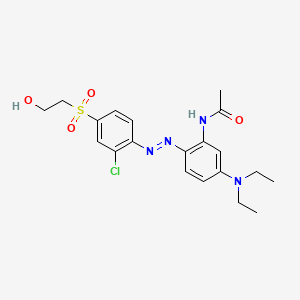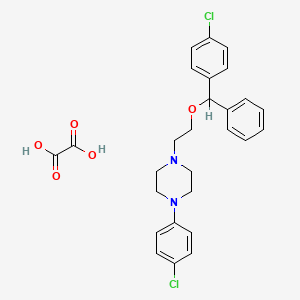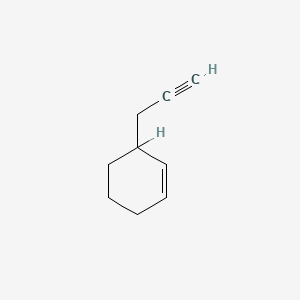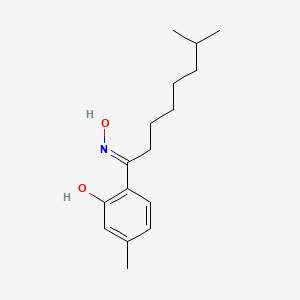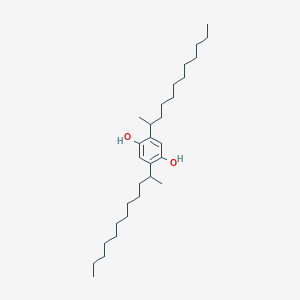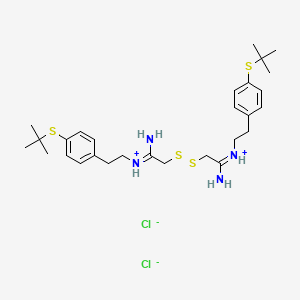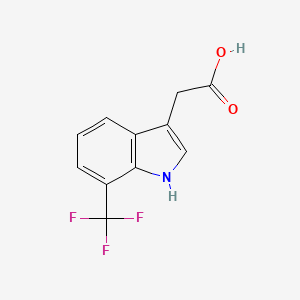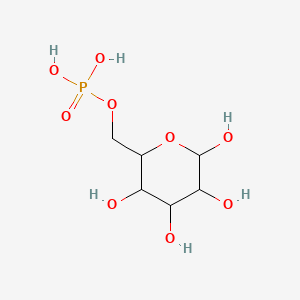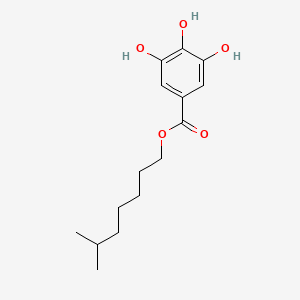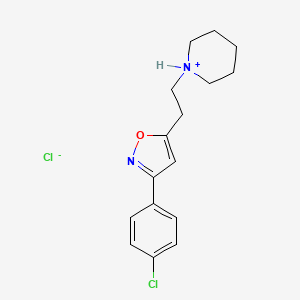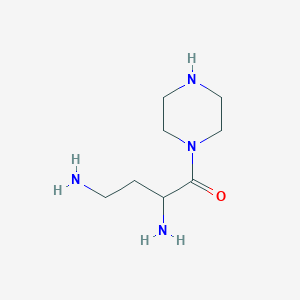
2,4-Diamino-1-(piperazin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE is a nitrogen-containing heterocyclic compound It features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the reductive cyclization of an aldehyde intermediate, which can be further modified to obtain various analogs of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Techniques such as hydrogenation, amination, and multicomponent reactions are often employed in large-scale synthesis .
化学反応の分析
Types of Reactions
(3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
科学的研究の応用
(3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
作用機序
The mechanism of action of (3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Piperidine Derivatives: These compounds share a similar piperazine ring structure and are used in various pharmaceutical applications.
Uniqueness
(3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE is unique due to its specific structure and the presence of both a piperazine ring and a butane-1,3-diamine moiety. This combination of features allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
特性
CAS番号 |
620947-80-0 |
|---|---|
分子式 |
C8H18N4O |
分子量 |
186.26 g/mol |
IUPAC名 |
2,4-diamino-1-piperazin-1-ylbutan-1-one |
InChI |
InChI=1S/C8H18N4O/c9-2-1-7(10)8(13)12-5-3-11-4-6-12/h7,11H,1-6,9-10H2 |
InChIキー |
WRBYJQJHVAKNBW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C(CCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



